Superior Photochemical Efficiency Ranking Among Four Ionic PAGs at 157 nm Exposure
In a direct comparative study of six PAGs exposed to 157 nm light in a poly(NBHFA-co-NBTBE) matrix, BBI-Nf exhibited the highest photochemical efficiency among the four ionic salts tested. The efficiency ranking was BBI-Nf > BBI-Tf > BBI-PFOS > TPS-Nf [1]. The non-ionic NDI-Nf and TFMDNBS PAGs showed extremely poor efficiency in this system [1].
| Evidence Dimension | Relative photochemical efficiency |
|---|---|
| Target Compound Data | BBI-Nf: Ranked 1st (highest efficiency) |
| Comparator Or Baseline | BBI-Tf: Ranked 2nd; BBI-PFOS: Ranked 3rd; TPS-Nf: Ranked 4th (lowest efficiency among ionic salts) |
| Quantified Difference | BBI-Nf > BBI-Tf > BBI-PFOS > TPS-Nf |
| Conditions | 157 nm exposure, poly(NBHFA-co-NBTBE) polymer matrix, standard addition technique |
Why This Matters
Highest relative efficiency at 157 nm translates directly to lower required exposure dose and higher throughput for 157 nm lithography processes.
- [1] Pawloski AR, Nealey PF, Conley W. Efficiency of Photoacid Generators in Chemically Amplified Resists for 157nm Lithography. J Photopolym Sci Technol. 2002;15(5):731-739. View Source
